USP25 and 28 inhibitor AZ-2

Descripción general

Descripción

USP25 and USP28 are deubiquitinating enzymes (DUBs) with high structural homology but distinct cellular roles. USP25 is primarily cytosolic and regulates inflammatory responses, while USP28 is nuclear and stabilizes oncoproteins like c-MYC and ΔNp63 in cancers such as lung squamous cell carcinoma (LSCC) and colorectal cancer . AZ1, a first-generation dual USP25/USP28 inhibitor, was identified via high-throughput screening and exhibits non-competitive inhibition with IC50 values of 0.62 μM (USP25) and 0.7 μM (USP28) . It modulates c-MYC protein stability, induces apoptosis, and demonstrates anti-tumor efficacy in preclinical models of LSCC, colorectal cancer, and non-small cell lung cancer (NSCLC) .

Métodos De Preparación

The synthesis of USP25 and 28 inhibitor AZ-2 involves several steps. The initial step includes the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves:

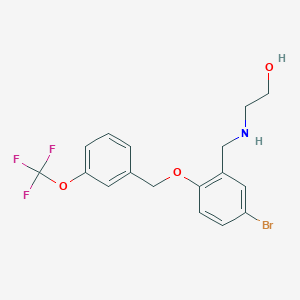

Formation of the core structure: This involves the reaction of a brominated phenyl compound with a fluorinated phenyl methoxy compound.

Functional group introduction: The core structure is then modified by introducing amino and hydroxyl groups to enhance its binding affinity and selectivity for USP25 and USP28

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and purity.

Análisis De Reacciones Químicas

USP25 and 28 inhibitor AZ-2 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

Substitution: The brominated and fluorinated phenyl groups can participate in substitution reactions, which are crucial for modifying the compound’s activity.

Reduction: The compound can also undergo reduction reactions, although these are less common in its functional context.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of the inhibitor with altered binding affinities .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

-

Targeting Oncogenes :

- AZ-2 has shown efficacy in reducing c-Myc levels in various cancer cell lines, which is crucial since c-Myc is often overexpressed in tumors. Inhibiting USP28 leads to destabilization of c-Myc, promoting cell death in cancerous cells .

- In a study involving lung squamous cell carcinoma (SCC), AZ-2 treatment resulted in significant tumor regression by downregulating c-MYC and other related oncogenes .

- Cell Viability Studies :

- Combination Therapies :

Neurodegenerative Diseases

- Alzheimer's Disease :

- Inflammation and Immune Response :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Wrigley et al., 2021 | Cancer Treatment | Demonstrated that AZ-2 effectively reduces c-MYC levels leading to apoptosis in various cancer cell lines. |

| Zheng et al., 2021 | Alzheimer's Model | Showed that AZ-2 mitigates neuropathological features in a mouse model of Alzheimer's disease, improving cognitive outcomes. |

| Wang et al., 2020 | Inflammatory Response | Found that AZ-2 enhances immune responses while suppressing inflammation linked to intestinal cancer models. |

Mecanismo De Acción

USP25 and 28 inhibitor AZ-2 exerts its effects by binding to the active sites of USP25 and USP28, thereby inhibiting their deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including apoptosis in cancer cells. The molecular targets include the c-Myc protein, which is a substrate for USP28. By inhibiting USP28, AZ-2 promotes the degradation of c-Myc, thereby suppressing cancer cell proliferation .

Comparación Con Compuestos Similares

AZ1 vs. FT206

- FT206 : A USP28-preferential inhibitor with minimal activity against USP25. It selectively destabilizes nuclear substrates like c-MYC and shows efficacy in LSCC mouse models .

- Key Difference : AZ1’s dual inhibition broadens its applicability but may introduce off-target effects in USP25-dependent pathways (e.g., neuroinflammation) . FT206’s selectivity reduces such risks but limits utility in cancers requiring USP25 co-inhibition.

AZ1 vs. CT-Series Inhibitors (CT1018, CT1073, CT1113)

- CT1113: A next-generation dual inhibitor with nanomolar potency (EC50 = 65 nM in HCT116 cells) and improved selectivity. It blocks proliferation in USP25/USP28-dependent cancers (e.g., A549 lung cancer) and synergizes with chemotherapy .

- Key Difference: CT1113’s semi-methylated structure enhances binding kinetics and specificity, overcoming AZ1’s narrow therapeutic index in normal cells .

AZ1 vs. Vismodegib

- Vismodegib: An FDA-approved Hedgehog pathway inhibitor repurposed as a USP25 inhibitor. It lacks USP28 activity but suppresses USP25-mediated oncogenic signaling in basal cell carcinoma .

- Key Difference : Vismodegib’s primary mechanism (Hedgehog inhibition) complicates its use as a dedicated DUB inhibitor, whereas AZ1 directly targets USP25/28 catalytic domains .

Other USP25/USP28 Inhibitors (AZ2, AZ3, AZ4)

- These analogs share AZ1’s core structure but vary in substituents, altering potency and pharmacokinetics. For example, AZ2 reduces colitis-associated tumors in vivo but lacks detailed IC50 data .

Research Findings and Clinical Implications

- AZ1’s Anti-Tumor Mechanism : Reduces c-MYC and PCNA levels, triggering apoptosis in LSCC and NSCLC . In colitis-associated cancer, AZ1 suppresses Wnt/β-catenin and STAT3 pathways .

- Challenges: Structural similarity between USP25/28 complicates selective inhibitor design . AZ1’s dual activity, while therapeutically flexible, may exacerbate toxicity in non-malignant tissues .

- Future Directions : CT-series inhibitors and structure-guided drug design (e.g., exploiting USP28’s nuclear localization ) may improve specificity. Clinical trials are needed to validate AZ1’s safety and efficacy in humans .

Actividad Biológica

The compound AZ-2 is part of a series of inhibitors targeting ubiquitin-specific proteases (USPs), specifically USP25 and USP28. These enzymes play crucial roles in various cellular processes, including protein degradation, cell cycle regulation, and apoptosis. The inhibition of these USPs has been linked to therapeutic potential in cancer and neurodegenerative diseases. This article delves into the biological activity of AZ-2, supported by data tables, case studies, and recent research findings.

AZ-2 functions as a dual inhibitor of USP25 and USP28, exhibiting high selectivity over other deubiquitinases (DUBs). The compound binds to a common pocket in both enzymes, which is essential for their activity. This binding leads to the modulation of substrate stability, particularly affecting oncogenic proteins such as c-Myc.

Key Findings:

- Binding Affinity : AZ-2 shows an IC50 value of approximately 0.7 μM for USP25 and 0.6 μM for USP28, indicating potent inhibitory action against both targets .

- Selectivity : The compound demonstrates significant selectivity over a panel of 20 other DUBs, making it a valuable tool for studying USP biology .

Biological Effects

The inhibition of USP25 and USP28 by AZ-2 has been associated with several biological outcomes:

- Apoptosis Induction : AZ-2 treatment leads to increased apoptosis in cancer cell lines, particularly in colon carcinoma models .

- Cell Viability : In vitro studies have shown that AZ-2 reduces cell viability across various cancer cell lines while sparing normal cells to some extent .

- Protein Level Modulation : The compound effectively decreases levels of c-Myc and other oncogenic proteins by promoting their degradation through the proteasome pathway .

Case Study 1: Cancer Cell Lines

In a study involving HCT116 colon cancer cells, AZ-2 was shown to significantly reduce c-Myc levels and induce cell death with an EC50 value ranging from 18 to 20 μM. The effects were observed within 24 hours of treatment, suggesting rapid action against oncogenic signaling pathways .

Case Study 2: Alzheimer's Disease Model

In a mouse model of Alzheimer's disease (5xFAD), AZ-2 administration resulted in:

- Reduced amyloid-beta burden.

- Attenuation of microglial activation.

- Improved synaptic function and cognitive performance .

These findings highlight the potential of AZ-2 not only as an anticancer agent but also as a therapeutic candidate for neurodegenerative disorders.

Data Tables

| Compound | Target Enzyme | IC50 (μM) | EC50 (μM) | Biological Effect |

|---|---|---|---|---|

| AZ-1 | USP25 | 0.7 | 18 | Apoptosis induction |

| AZ-1 | USP28 | 0.6 | 20 | c-Myc degradation |

| AZ-2 | USP25 | 0.7 | 19 | Reduced cell viability |

| AZ-2 | USP28 | 0.6 | 18 | Neuroprotection in AD model |

Q & A

Q. What is the molecular mechanism of AZ-2's inhibition of USP25/28, and what methodologies are used to validate its activity?

Answer:

AZ-2 is a benzyl alcohol derivative that acts as a non-competitive, dual inhibitor of USP25 and USP28, disrupting their deubiquitinating activity. Key methodologies to confirm inhibition include:

- Ub-RH110 fluorescence-based assays to determine IC50 values (e.g., AZ-1, a related compound, shows IC50 = 0.62 µM for USP25 and 0.7 µM for USP28) .

- Western blot analysis to monitor downstream effects, such as reduced stability of oncoproteins like BCR-ABL and STAT5 in leukemia cells .

- DUB activity assays using HA-tagged ubiquitin-VME probes to visualize covalent binding to USP25/28’s catalytic cysteine residues .

Q. How selective is AZ-2 for USP25/28 compared to other deubiquitinases (DUBs)?

Answer:

Selectivity profiling involves:

- High-throughput screening against ~40,000 compounds to identify inhibitors with <10% activity against non-target DUBs at 10 µM .

- Surface plasmon resonance (SPR) to measure binding affinities (KD values) for USP25/28 versus other DUBs .

- Cellular selectivity validation using DUB activity assays, where AZ-2 (and analogs like AZ-1) show minimal off-target effects on SENP1 or other USPs .

Q. Why do studies report contradictory effects of AZ-2, such as anti-tumor versus pro-proliferative outcomes?

Answer:

Contradictions arise from:

- Dose- and time-dependent effects : Low concentrations of AZ-2 may upregulate SREBP2 and PI3K-AKT pathways, promoting cell survival, while higher doses induce apoptosis .

- Opposing roles of USP25/28 : USP28 stabilizes oncoproteins (e.g., c-Myc), whereas USP25 regulates inflammatory pathways. Dual inhibition can yield context-dependent outcomes .

- Synergy with other therapies : AZ-2 combined with statins (e.g., simvastatin) shows anti-tumor synergy at high doses but resistance at lower concentrations .

Q. What in vivo models are used to validate AZ-2's efficacy, and what parameters are measured?

Answer:

Key models include:

- Colitis-associated cancer (CAC) models : AZ-2 (20–40 mg/kg, oral gavage) reduces colon tumor count and Wnt/STAT3 signaling in mice .

- Leukemia xenografts : AZ-2 decreases BCR-ABL and STAT5 levels in Ph+ leukemia cells, validated via immunohistochemistry and survival analysis .

- Metabolic profiling : LC-MS quantifies cholesterol and coenzyme Q10 levels in AZ-2-treated squamous cell carcinoma models .

Q. Why is developing USP28-specific inhibitors challenging, and what strategies are being explored?

Answer:

Challenges include:

- High sequence homology : USP25 and USP28 share ~80% structural similarity, complicating selective inhibitor design .

- Dual inhibition drawbacks : AZ-2’s dual activity may counteract therapeutic benefits (e.g., USP25 inhibition exacerbates inflammation) .

- Preclinical advances : New compounds (e.g., CT1113) with improved USP28 affinity are under evaluation in lung squamous carcinoma models .

Q. How does AZ-2 modulate protein stability in cancer cells, and what techniques track these changes?

Answer:

AZ-2 destabilizes USP28-dependent substrates via:

- Western blotting : Quantifies reductions in c-Myc, BCR-ABL, and STAT5 levels post-treatment .

- Cycloheximide chase assays : Measures protein half-life (e.g., c-Myc degradation within 3 hours of AZ-2 exposure) .

- qRT-PCR : Monitors downstream gene expression (e.g., SCD, HMGCS1) linked to lipid metabolism .

Q. What experimental approaches assess AZ-2's synergy with other therapies, such as statins?

Answer:

Synergy is evaluated through:

- Dose-matrix assays : Co-treatment with simvastatin and AZ-2 reveals synergistic cytotoxicity at high doses (e.g., 10 µM AZ-2 + 20 µM simvastatin) .

- Metabolic pathway analysis : LC-MS detects cholesterol biosynthesis upregulation in AZ-2-treated cells, counteracting statin effects .

- Flow cytometry : Measures apoptosis (Annexin V/PI staining) and cell viability (MTT assays) in combinatorial regimens .

Q. How is target engagement of AZ-2 confirmed in cellular models?

Answer:

Methods include:

- HA-Ub-VME probe assays : Covalent binding to active USP25/28 is visualized via western blot band shifts .

- Immunofluorescence : Localizes USP25/28 inhibition to specific compartments (e.g., ER membrane) .

- Proximity ligation assays (PLA) : Detects physical interactions between USP25 and substrates like SREBP2 .

Propiedades

IUPAC Name |

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYSDKCEPZFKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.